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Epicatechin 5-O-beta-D-glucuronide
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Overview
Description
Epicatechin 5-O-beta-D-glucuronide is a metabolite of epicatechin, a natural flavanol found in various foods such as green tea, cocoa, and red wine. Epicatechin is known for its antioxidant properties and its potential benefits in cardiovascular health and diabetes prevention . The glucuronidation of epicatechin enhances its solubility and facilitates its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of epicatechin 5-O-glucuronide can be achieved through both chemical and enzymatic methods. Chemical synthesis involves the reaction of epicatechin with glucuronic acid derivatives under specific conditions. For example, the reaction can be catalyzed by glucuronosyltransferases, which are enzymes that facilitate the transfer of glucuronic acid to epicatechin .
Industrial Production Methods: Industrial production of epicatechin 5-O-glucuronide typically involves the use of microbial fermentation or enzymatic synthesis. Microbial fermentation utilizes genetically engineered microorganisms that express glucuronosyltransferases to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: Epicatechin 5-O-beta-D-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of epicatechin 5-O-glucuronide include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the glucuronide moiety .
Major Products Formed: The major products formed from the reactions of epicatechin 5-O-glucuronide include its oxidized and reduced forms, as well as various conjugates with other biomolecules. These products play a crucial role in its biological activity and metabolism .
Scientific Research Applications
Introduction to Epicatechin 5-O-beta-D-glucuronide
This compound is a glucuronidated metabolite of epicatechin, a flavanol found in various plants, particularly in cocoa and tea. This compound has garnered attention due to its potential health benefits, including antioxidant properties, cognitive enhancement, and metabolic improvements.
Synthesis Overview
The synthesis of this compound can be achieved through:
- Enzymatic Methods : Utilizing mammalian enzymes to produce metabolites in vitro.
- Chemical Synthesis : Employing chemical techniques to create the compound with high yield and purity .
Antioxidant Activity
This compound exhibits strong antioxidant properties, similar to its parent compound, epicatechin. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage and various diseases .
Cognitive Enhancement
Research has shown that epicatechin and its glucuronides may enhance cognitive function. In animal studies, administration of epicatechin-rich extracts led to improved memory and learning capabilities, potentially linked to increased neurogenesis and synaptic plasticity . The presence of this compound in the brain suggests it may play a direct role in these cognitive benefits.
Cardiovascular Health
This compound has been associated with improved vascular health. It promotes endothelial function by enhancing nitric oxide availability, which is vital for vascular dilation and overall cardiovascular health . Clinical studies indicate that regular consumption of flavanol-rich foods may lower blood pressure and improve arterial function.
Metabolic Regulation
This compound has been linked to beneficial effects on metabolism. Research indicates that this compound can influence lipid metabolism and insulin sensitivity, making it a potential agent for managing conditions like obesity and type 2 diabetes .
Cognitive Function Study
In a pilot study involving older adults, participants who consumed cocoa flavanols enriched with epicatechin showed significant improvements in cognitive performance compared to a control group . The study highlighted the role of metabolites like this compound in enhancing brain function.
Cardiovascular Health Trial
A clinical trial examined the effects of epicatechin on cardiovascular health markers in pre-diabetic individuals. Results indicated that daily supplementation led to reductions in inflammatory markers and improvements in endothelial function, suggesting a protective cardiovascular effect attributable to metabolites including this compound .
Metabolic Effects Study
Another study focused on the metabolic effects of epicatechin derivatives in obese mice models. The findings suggested that these compounds could significantly reduce weight gain and improve metabolic profiles, indicating their potential as therapeutic agents for metabolic disorders .
Data Summary Table
Mechanism of Action
The mechanism of action of epicatechin 5-O-glucuronide involves its interaction with various molecular targets and pathways. It activates nitric oxide synthase (eNOS) through the G protein-coupled estrogen receptor (GPER), leading to the production of nitric oxide, which has vasodilatory and anti-inflammatory effects . Additionally, it modulates oxidative stress and inflammation by scavenging free radicals and inhibiting pro-inflammatory pathways .
Comparison with Similar Compounds
Epicatechin 5-O-beta-D-glucuronide is unique compared to other similar compounds due to its specific glucuronidation at the 5-O position. Similar compounds include other glucuronidated flavonoids such as quercetin 5-O-glucuronide and catechin 5-O-glucuronide . These compounds share similar antioxidant and anti-inflammatory properties but differ in their specific molecular targets and pathways .
Properties
CAS No. |
223614-70-8 |
---|---|
Molecular Formula |
C21H22O12 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,4-dihydro-2H-chromen-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H22O12/c22-8-4-13-9(6-12(25)18(31-13)7-1-2-10(23)11(24)3-7)14(5-8)32-21-17(28)15(26)16(27)19(33-21)20(29)30/h1-5,12,15-19,21-28H,6H2,(H,29,30)/t12-,15+,16+,17-,18-,19+,21-/m1/s1 |
InChI Key |
KGLMKAPOVXBIJB-CVPXIJHMSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O)O |
Origin of Product |
United States |
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